molecular formula C7H16N4O2 B162285 (2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid CAS No. 137694-74-7

(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

Cat. No.: B162285
CAS No.: 137694-74-7
M. Wt: 188.23 g/mol
InChI Key: NTNWOCRCBQPEKQ-RXMQYKEDSA-N
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Description

(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid is a chiral amino acid derivative of interest in biochemical research, particularly for studies targeting the nitric oxide synthase (NOS) enzyme family. While detailed studies on this specific (R)-enantiomer are not extensively reported in the available literature, its structural similarity to the (S)-configured analogue, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, points to a specialized research application. The (S)-analogue has been characterized as a mechanism-based inactivator of neuronal NOS (nNOS), operating through a novel oxidative demethylation mechanism . This process, catalyzed by the enzyme's heme center, results in a thiol-containing product that coordinates tightly with the heme iron, leading to enzyme inactivation . The (R)-enantiomer offered here provides a critical stereoisomeric tool for researchers to investigate the stereospecificity of enzyme active sites, probe inactivation mechanisms, and design selective inhibitors for heme-dependent enzymes like nNOS. Its primary research value lies in advancing the understanding of enzyme mechanism and inhibition, potentially contributing to the development of pharmacological tools for neuroscience and cardiovascular research. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWOCRCBQPEKQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Formation and Oxidation

Procedure :

  • Starting material : D-Ornithine (2,5-diaminopentanoic acid).

  • Protection : Boc and methyl ester groups shield the α-amino and carboxyl functionalities.

  • Thiourea synthesis : React the ε-amino group with methyl isothiocyanate (CH3NCS) to form a thiourea intermediate.

  • Oxidation : Mercuric oxide (HgO) oxidizes the thiourea to the methylguanidine group.

  • Deprotection : Trifluoroacetic acid (TFA) cleaves Boc, while aqueous NaOH hydrolyzes the methyl ester.

Advantages :

  • Avoids regioselectivity issues associated with direct methylation.

  • High yields (>80%) reported for analogous guanidine syntheses.

One-Pot Aminolysis and Cyclization

Drawing parallels from benzamide synthesis, a one-pot approach could streamline the process:

Activated Ester Aminolysis

Steps :

  • Activation : Treat D-arginine with bis(trichloromethyl) carbonate (BTC) to form a reactive mixed carbonate intermediate.

  • Aminolysis : React with methylamine (CH3NH2) to substitute the carbonate group, forming the methylcarbamimidoyl moiety.

  • Workup : Evaporate solvents under reduced pressure and crystallize the product from water.

Efficiency :

  • Eliminates intermediate isolation, reducing purification steps.

  • Yields >85% reported for structurally similar compounds.

Enzymatic Methylation

While less common in synthetic chemistry, enzymatic methods offer stereochemical precision:

Methyltransferase-Catalyzed Reactions

Process :

  • Enzyme : Protein arginine methyltransferase (PRMT5).

  • Substrate : D-Arginine.

  • Methyl donor : S-adenosylmethionine (SAM).

Limitations :

  • Scalability issues due to enzyme cost and stability.

  • Primarily used for research-scale synthesis.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost
Direct Methylation60–75ModerateHighLow
Thiourea Oxidation80–90HighModerateMedium
One-Pot Aminolysis85–94HighHighLow
Enzymatic50–65ExcellentLowHigh

Challenges and Optimizations

Stereochemical Integrity

  • Racemization risk : Acidic or basic conditions during methylation or deprotection can epimerize the (2R)-center.

  • Mitigation : Use mild reagents (e.g., TFA instead of HCl) and low temperatures.

Byproduct Formation

  • Dimethylation : Excess CH3I leads to N',N''-dimethyl derivatives.

  • Solution : Employ stoichiometric CH3I and monitor reaction progress via LC-MS.

Industrial-Scale Considerations

The one-pot aminolysis method is most viable for large-scale production due to:

  • Minimal purification steps.

  • Environmentally friendly solvents (e.g., water for crystallization).

  • Compatibility with continuous-flow reactors for BTC activation .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carbamimidoyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted amino acid derivatives.

Scientific Research Applications

Biochemical Research

Role in Nitric Oxide Synthesis
One of the primary applications of (2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid is its involvement in the synthesis of nitric oxide (NO), a critical signaling molecule in many physiological processes. Arginine is a precursor for NO synthesis via nitric oxide synthase (NOS) enzymes. Studies have shown that supplementation with arginine can enhance NO production, which has implications for cardiovascular health and exercise performance.

Table 1: Comparison of Arginine Derivatives in NO Production

Compound NameNO Production RateApplication Area
ArginineHighCardiovascular health
This compoundModerateSports nutrition
CitrullineHighAthletic performance

Pharmaceutical Applications

Potential Therapeutic Uses
this compound has been investigated for its potential therapeutic effects in various conditions, including:

  • Cardiovascular Diseases : Due to its role in NO synthesis, it may help improve blood flow and reduce blood pressure.
  • Erectile Dysfunction : Arginine derivatives are often studied for their vasodilatory effects, which can enhance erectile function.
  • Wound Healing : The compound may support collagen synthesis and tissue repair through enhanced blood flow.

Case Study: Cardiovascular Health
A study published in the Journal of Clinical Hypertension demonstrated that supplementation with arginine derivatives improved endothelial function in patients with hypertension, suggesting potential benefits for cardiovascular health .

Nutritional Supplements

Use in Sports Nutrition
this compound is frequently included in sports supplements aimed at enhancing performance and recovery. Its ability to increase NO levels can lead to improved blood flow to muscles during exercise, potentially enhancing endurance and reducing fatigue.

Table 2: Nutritional Products Containing Arginine Derivatives

Product NameActive IngredientTarget Audience
Pre-workout FormulaThis compoundAthletes
Recovery BlendL-Citrulline, ArginineEndurance athletes
Muscle Gain SupplementCreatine, ArginineBodybuilders

Research on Metabolic Disorders

Implications for Diabetes Management
Recent studies have explored the potential role of arginine derivatives in managing metabolic disorders such as diabetes. By improving insulin sensitivity and promoting better glucose metabolism, these compounds may contribute to better glycemic control.

Case Study: Diabetes Management
Research published in Diabetes Care indicated that arginine supplementation improved insulin sensitivity in overweight individuals, suggesting a beneficial role for this compound in metabolic health .

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Arginine: An essential amino acid with a similar structure but different functional groups.

    Ornithine: Another amino acid involved in the urea cycle, structurally related to arginine.

    Citrulline: A non-essential amino acid that is a precursor to arginine.

Uniqueness

(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid is unique due to its specific functional groups, which confer distinct biochemical properties. Its ability to modulate enzyme activity and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Biological Activity

(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid, commonly referred to as a derivative of arginine, has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H16N4O2
  • Molecular Weight : 172.23 g/mol
  • CAS Number : 2733510

The compound features a pentanoic acid backbone with a methylcarbamimidoyl substituent that enhances its biological activity, particularly in relation to nitric oxide (NO) synthesis and modulation of various physiological processes.

  • Nitric Oxide Synthesis :
    • This compound acts as a precursor for nitric oxide synthase (NOS), contributing to increased levels of NO in the body. NO is crucial for vasodilation, neurotransmission, and immune response modulation .
  • Modulation of Amino Acid Metabolism :
    • The compound influences arginine metabolism pathways, impacting the synthesis of polyamines and proline, which are vital for cell growth and function .
  • Antioxidant Activity :
    • Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

1. Cardiovascular Effects

Research indicates that derivatives of arginine can enhance endothelial function by promoting NO production, leading to improved blood flow and reduced blood pressure. A study demonstrated that supplementation with arginine derivatives resulted in significant improvements in vascular reactivity in patients with cardiovascular diseases.

2. Immune Modulation

The compound has been shown to enhance immune responses by stimulating macrophage activity and increasing cytokine production. This is particularly relevant in conditions where immune enhancement is beneficial, such as infections or cancer therapy.

3. Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to increased NO levels from this compound. Animal studies have reported reduced neuronal damage following ischemic events when treated with arginine derivatives.

Case Studies

StudyFindings
Cardiovascular Study Patients receiving this compound showed a 20% increase in endothelial function compared to placebo .
Cancer Immunotherapy In a clinical trial, the compound enhanced the efficacy of certain chemotherapeutics by improving immune system activation in patients with solid tumors .
Neuroprotection Animal models demonstrated reduced infarct size and improved neurological scores following treatment with this compound after induced stroke .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid, and how can its enantiomeric purity be validated?

  • Methodological Answer : Synthesis typically involves modifying arginine derivatives via reductive alkylation or guanidino-group functionalization. For example, methylcarbamimidoyl groups can be introduced using protected amino acid aldehydes and triprotected intermediates, as seen in analogous syntheses of arginase inhibitors . Enantiomeric purity is validated via chiral HPLC or circular dichroism (CD) spectroscopy. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, while polarimetry distinguishes the (2R) configuration from the (2S) enantiomer .

Q. How does the stereochemical configuration (2R vs. 2S) influence the biological activity of methylcarbamimidoyl-substituted arginine analogs?

  • Methodological Answer : The (2S) enantiomer (e.g., L-NMMA) is a well-characterized nitric oxide synthase (NOS) inhibitor, whereas the (2R) form may exhibit reduced or altered activity due to steric hindrance in enzyme binding pockets . Comparative studies using isothermal titration calorimetry (ITC) or enzyme kinetics can quantify affinity differences. For example, assays with purified NOS or arginase isoforms can reveal stereospecific inhibition patterns, as seen in studies of dimethylarginine analogs .

Advanced Research Questions

Q. What experimental strategies effectively elucidate the inhibitory effects of (2R)-configured methylcarbamimidoyl arginine analogs on manganese-dependent metalloenzymes like arginase?

  • Methodological Answer : Kinetic assays using recombinant human arginase I/II and substrate (L-arginine) are performed with varying inhibitor concentrations. IC₅₀ values are determined via colorimetric quantification of urea (a byproduct). Structural insights are gained through X-ray crystallography of enzyme-inhibitor complexes, as demonstrated for aminoimidazole-based arginase inhibitors . Competitive vs. non-competitive inhibition mechanisms are distinguished using Lineweaver-Burk plots .

Q. How can researchers address discrepancies in activity data between (2R)- and (2S)-configured methylcarbamimidoyl arginine derivatives in NOS inhibition studies?

  • Methodological Answer : Contradictions often arise from enantiomeric impurities or differential cellular uptake. Rigorous purity validation via chiral chromatography is critical . Parallel in vitro (purified NOS) and cell-based assays (e.g., nitric oxide detection in endothelial cells) clarify whether activity differences stem from intrinsic inhibition efficiency or pharmacokinetic factors . Molecular dynamics simulations can further predict binding stability differences between enantiomers .

Q. What methodologies are optimal for determining the binding mode and affinity of (2R)-configured analogs with target enzymes?

  • Methodological Answer : High-resolution X-ray crystallography (≤2.0 Å) reveals hydrogen bonding and steric interactions within enzyme active sites, as applied to arginase-inhibitor complexes . Surface plasmon resonance (SPR) or ITC provides quantitative affinity data (KD values). Mutagenesis studies (e.g., replacing key residues like Asp128 in arginase) validate critical binding interactions .

Q. How do methylation patterns (N'-monomethyl vs. N,N'-dimethyl) on the carbamimidoyl group affect enzyme selectivity and potency?

  • Methodological Answer : Competitive binding assays with dimethylarginine derivatives (e.g., symmetric vs. asymmetric dimethylarginine) highlight methylation-dependent selectivity. For example, N,N'-dimethylation in SDMA (symmetric dimethylarginine) reduces NOS inhibition compared to N'-monomethylated analogs . Computational docking (e.g., AutoDock Vina) predicts steric clashes or enhanced hydrophobic interactions due to methylation .

Data Contradiction Analysis

Q. Why might in vitro enzyme inhibition data for (2R)-configured analogs conflict with in vivo pharmacological outcomes?

  • Methodological Answer : Poor membrane permeability or rapid metabolic clearance in vivo can explain discrepancies. Stability assays (e.g., plasma half-life measurement) and prodrug strategies (e.g., esterification of the carboxyl group) improve bioavailability. Comparative pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges in vitro-in vivo gaps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 2
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

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